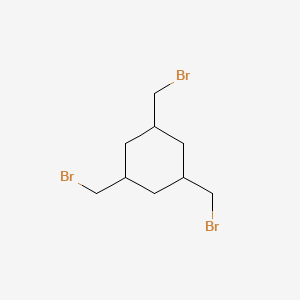

1,3,5-Tris(bromomethyl)cyclohexane

Descripción general

Descripción

1,3,5-Tris(bromomethyl)cyclohexane: is an organic compound with the molecular formula C₉H₁₅Br₃ . It is a derivative of cyclohexane, where three bromomethyl groups are attached to the 1st, 3rd, and 5th positions of the cyclohexane ring. This compound is known for its utility in organic synthesis, particularly in the formation of star-shaped molecules and dendrimers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(bromomethyl)cyclohexane can be synthesized through the bromination of 1,3,5-trimethylcyclohexane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the methyl positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reactive intermediates .

Análisis De Reacciones Químicas

Types of Reactions: 1,3,5-Tris(bromomethyl)cyclohexane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:

Nucleophilic Substitution: The bromine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are employed to induce elimination.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.

Elimination Reactions: The major products are alkenes formed by the removal of hydrogen bromide (HBr)

Aplicaciones Científicas De Investigación

Materials Science

1,3,5-Tris(bromomethyl)cyclohexane is utilized as a cross-linking agent in polymer chemistry. Its bromomethyl groups can react with various nucleophiles to form covalent bonds, leading to the development of durable polymer networks. This property is particularly useful in creating thermosetting resins and coatings.

Applications in Polymer Synthesis :

- Dendritic Polymers : The compound serves as a monomer for dendrimer synthesis, which are branched macromolecules with potential applications in drug delivery and nanotechnology .

- Composite Materials : It enhances the mechanical properties of composites when used as a reinforcing agent .

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications. Its structure allows it to act as an antibacterial agent and a potentiator of antibiotics. This capability is particularly important in addressing antibiotic resistance by enhancing the efficacy of existing antibiotics against resistant strains .

Case Studies :

- A study highlighted its use in developing new formulations that improve the antibacterial activity of conventional drugs .

Organic Synthesis

In organic synthesis, this compound acts as a valuable intermediate. Its bromomethyl groups facilitate nucleophilic substitution reactions, making it a key building block for various organic compounds.

Applications in Organic Synthesis :

- Ligand Development : It is employed in the synthesis of ligands for coordination chemistry and catalysis .

- Macrocyclic Compounds : The compound can be used to create macrocyclic structures that have applications in supramolecular chemistry and molecular recognition processes .

Supramolecular Chemistry

The compound's ability to form halogen bonds makes it significant in supramolecular chemistry. It can participate in the assembly of complex molecular architectures through non-covalent interactions.

Key Features :

- The crystal structure exhibits Br⋯Br interactions and C—H⋯Br hydrogen bonds which contribute to its stability and functionality in supramolecular assemblies .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1,3,5-Tris(bromomethyl)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes. The bromine atoms act as leaving groups, making the compound highly reactive towards nucleophiles and bases .

Comparación Con Compuestos Similares

1,3,5-Tris(chloromethyl)cyclohexane: Similar in structure but with chlorine atoms instead of bromine.

1,3,5-Tris(iodomethyl)cyclohexane: Contains iodine atoms, making it more reactive due to the larger atomic size of iodine.

Uniqueness: 1,3,5-Tris(bromomethyl)cyclohexane is unique due to the balance of reactivity and stability provided by the bromine atoms. Bromine is less reactive than iodine but more reactive than chlorine, making this compound versatile for various synthetic applications .

Actividad Biológica

1,3,5-Tris(bromomethyl)cyclohexane (C9H15Br3) is a brominated derivative of cyclohexane that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

This compound features three bromomethyl groups attached to a cyclohexane ring. The presence of these bromine atoms significantly influences the compound's reactivity and interaction with biological systems. Its molecular structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. Research indicates that the compound may exhibit antimicrobial properties by disrupting bacterial cell functions.

Inhibition of Bacterial Growth

This compound has been investigated for its potential to inhibit bacterial growth. The compound's mechanism involves interference with essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes play critical roles in DNA replication and transcription by managing DNA supercoiling.

- Mechanism : By binding to these enzymes, this compound prevents the proper replication of bacterial DNA, leading to cell death.

Study on Grignard Reagent Formation

A notable study explored the reaction of magnesium with cis-1,3,5-tris(bromomethyl)cyclohexane in tetrahydrofuran (THF), which resulted in the formation of a soluble tri-Grignard reagent. This finding is significant as it demonstrates the compound's utility in organic synthesis and potential applications in medicinal chemistry .

Antimicrobial Activity Assessment

In a comparative study assessing various brominated compounds for antimicrobial activity, this compound showed promising results against several bacterial strains. The study highlighted:

- Tested Strains : Escherichia coli and Staphylococcus aureus.

- Results : The compound exhibited a significant reduction in bacterial viability at specific concentrations.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1,3,5-tris(bromomethyl)cyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDNDWLWKJEJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1CBr)CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336233 | |

| Record name | 1,3,5-tris(bromomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56025-65-1 | |

| Record name | 1,3,5-tris(bromomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.